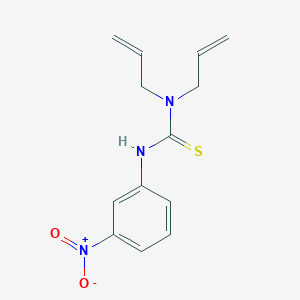
N,N-diallyl-N'-(3-nitrophenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diallyl-N'-(3-nitrophenyl)thiourea, commonly known as DATU, is a thiourea derivative that has been extensively studied for its potential as a therapeutic agent. DATU has shown promise in the treatment of various diseases, including cancer and viral infections.
Mechanism of Action
The exact mechanism of action of DATU is not fully understood. However, studies have suggested that DATU inhibits viral replication by interfering with the viral DNA polymerase. DATU has also been shown to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
DATU has been shown to have minimal toxicity in animal models, making it a promising candidate for further development as a therapeutic agent. However, studies have also demonstrated that DATU can induce oxidative stress in cells, which may limit its therapeutic potential.
Advantages and Limitations for Lab Experiments
DATU is relatively easy to synthesize and has been extensively studied for its potential as a therapeutic agent. However, its limited solubility in water can make it difficult to work with in certain experiments.
Future Directions
Future research on DATU should focus on elucidating its mechanism of action and identifying potential therapeutic applications. Additionally, further studies are needed to determine the optimal dosage and administration route for DATU in humans. Finally, the development of new analogs of DATU may lead to the discovery of more potent and selective therapeutic agents.
Synthesis Methods
DATU can be synthesized by reacting N,N-diallylthiourea with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields DATU as a yellow solid. The purity of DATU can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
DATU has been extensively studied for its potential as a therapeutic agent. It has shown antiviral activity against various viruses, including herpes simplex virus, human immunodeficiency virus, and hepatitis B virus. DATU has also shown promise in the treatment of cancer, with studies demonstrating its ability to inhibit the growth of cancer cells.
properties
IUPAC Name |
3-(3-nitrophenyl)-1,1-bis(prop-2-enyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-3-8-15(9-4-2)13(19)14-11-6-5-7-12(10-11)16(17)18/h3-7,10H,1-2,8-9H2,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTYWOASUXFNIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=S)NC1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Nitrophenyl)-1,1-diprop-2-en-1-ylthiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5853936.png)
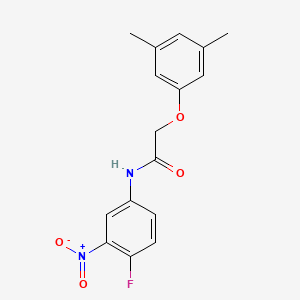
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone](/img/structure/B5853948.png)
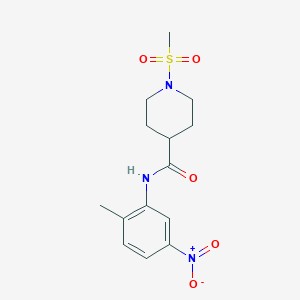
![1-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]-4-piperidinecarboxylic acid](/img/structure/B5853964.png)
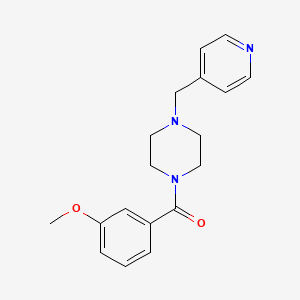
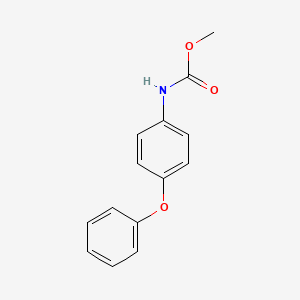
![2-[(3-chloro-4-ethoxybenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5853974.png)
![3,5-dimethyl-N-{[(2-propyl-2H-tetrazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5853984.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5853990.png)
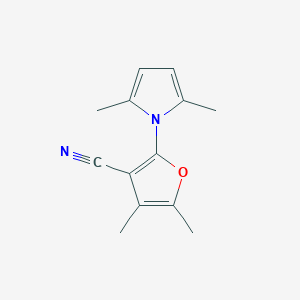
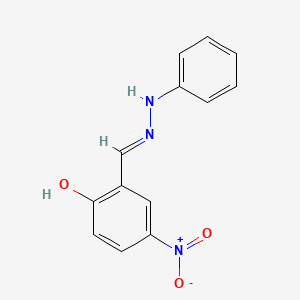
![N-{[(4-isopropylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5854009.png)
![N-[2-(acetylamino)phenyl]-2-phenylacetamide](/img/structure/B5854031.png)